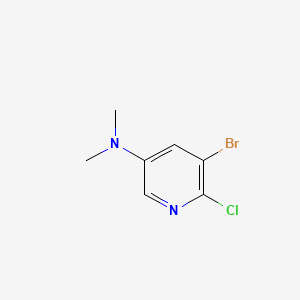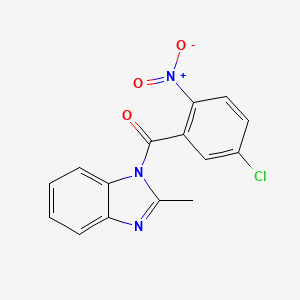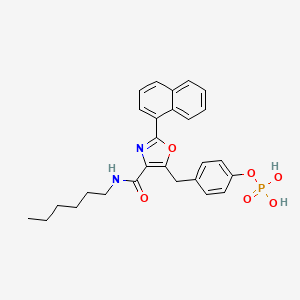![molecular formula C9H13N3O4 B12463938 methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate](/img/structure/B12463938.png)
methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at position 3 and an isopropyl group at position 5 on the pyrazole ring, with a methyl acetate group attached to the nitrogen at position 1.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate typically involves the reaction of 3-nitro-5-(propan-2-yl)-1H-pyrazole with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Nucleophilic Addition: The pyrazole ring can participate in nucleophilic addition reactions due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Nucleophilic Addition: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-amino-5-(propan-2-yl)-1H-pyrazol-1-yl acetate.
Hydrolysis: 3-nitro-5-(propan-2-yl)-1H-pyrazole-1-acetic acid.
科学的研究の応用
Methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用機序
The mechanism of action of methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate: Similar structure with an imidazole ring instead of a pyrazole ring.
3-Nitro-5-(propan-2-yl)-1H-pyrazole: Lacks the methyl acetate group.
Methyl 3-nitro-1H-pyrazol-1-yl acetate: Lacks the isopropyl group.
Uniqueness
Methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate is unique due to the combination of its nitro, isopropyl, and methyl acetate groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H13N3O4 |
|---|---|
分子量 |
227.22 g/mol |
IUPAC名 |
methyl 2-(3-nitro-5-propan-2-ylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H13N3O4/c1-6(2)7-4-8(12(14)15)10-11(7)5-9(13)16-3/h4,6H,5H2,1-3H3 |
InChIキー |
DLRZWEPNLBBMSE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NN1CC(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Cyanophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12463861.png)

![4,5,6,7-Tetrachloro-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]isoindole-1,3-dione](/img/structure/B12463869.png)

![1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463884.png)
![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B12463885.png)

![3-[6-(4-Oxo-2-propylquinazolin-3-yl)hexyl]-2-propylquinazolin-4-one](/img/structure/B12463892.png)

![N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B12463899.png)


![2-(furan-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12463923.png)
![(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]hepta-1,6-diene-3,5-dione](/img/structure/B12463943.png)
